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Introduction
Metallo-β-lactamases (MBLs) are a critical threat to the efficacy of β-lactam antibiotics,

including carbapenems, which are often the last line of defense against multidrug-resistant

Gram-negative bacteria.[1][2][3] Unlike serine-β-lactamases, MBLs utilize one or two zinc ions

in their active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic

ineffective.[3] The development of potent and specific MBL inhibitors is a crucial strategy to

combat this resistance mechanism.

ZN148 is a promising synthetic, modular MBL inhibitor that functions through zinc chelation.[1]

[2] Biochemical analyses have demonstrated that ZN148 exhibits time-dependent inhibition of

MBLs, removing zinc ions from the active site and suggesting a potentially irreversible

mechanism of action.[1][2] This compound has been shown to restore the in vitro and in vivo

efficacy of carbapenems, such as meropenem, against a broad range of MBL-producing clinical

isolates.[1][2]

These application notes provide detailed protocols for utilizing ZN148 as a tool to study the

kinetics and inhibition of MBLs, offering valuable insights for researchers in the fields of

antimicrobial resistance and drug development.
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Table 1: In Vitro Inactivation Kinetics of ZN148 against
Metallo-β-Lactamases

Metallo-β-Lactamase kinact/KI (min-1 mM-1)

VIM-2 6.6

NDM-1 0.19

Data sourced from biochemical assays

demonstrating the time-dependent inhibition of

MBLs by ZN148.[2]

Table 2: Meropenem MIC Values in the Presence and
Absence of ZN148

Organism Type Meropenem MIC90 (mg/L)
Meropenem + ZN148 (50
µM) MIC90 (mg/L)

MBL-producing

Enterobacterales
≥64 0.5

Data from a study on a large

international collection of MBL-

producing clinical

Enterobacterales strains.[2]

Experimental Protocols
Determination of Time-Dependent Inhibition Kinetics of
MBLs by ZN148
This protocol outlines the procedure to determine the inactivation rate constant (kinact) and the

inhibitor concentration that leads to half-maximum inactivation (KI) for ZN148 against a purified

MBL, such as VIM-2 or NDM-1.

Materials:

Purified MBL enzyme (e.g., VIM-2, NDM-1)
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ZN148 stock solution (in DMSO or appropriate buffer)

Nitrocefin stock solution (a chromogenic β-lactamase substrate)[4][5][6]

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

96-well microtiter plates

Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

Enzyme and Substrate Preparation:

Dilute the purified MBL enzyme in assay buffer to a final concentration suitable for the

assay (e.g., 1-10 nM). The optimal concentration should be determined empirically to

ensure a linear reaction rate for at least 10 minutes.

Prepare a working solution of nitrocefin in the assay buffer. The final concentration in the

assay should be at or near the Michaelis constant (Km) for the specific MBL to ensure

sensitivity to inhibition.[7]

Inhibitor Preparation:

Prepare a series of dilutions of the ZN148 stock solution in the assay buffer to achieve a

range of final concentrations in the assay. The concentration range should bracket the

expected KI value.

Assay Protocol:

To the wells of a 96-well plate, add the MBL enzyme solution.

Add the different concentrations of ZN148 to the respective wells. Include a control well

with no inhibitor.

Pre-incubate the enzyme and inhibitor mixtures for various time points (e.g., 0, 5, 10, 20,

30 minutes) at a constant temperature (e.g., 25°C or 37°C).
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Initiate the reaction by adding the nitrocefin working solution to all wells.

Immediately begin monitoring the change in absorbance at 490 nm over time using a

spectrophotometer. Record data at regular intervals (e.g., every 30 seconds) for 10-15

minutes.

Data Analysis:

For each inhibitor concentration and pre-incubation time, determine the initial velocity (rate

of nitrocefin hydrolysis) from the linear portion of the absorbance versus time plot.

Plot the natural logarithm of the remaining enzyme activity (or initial velocity) against the

pre-incubation time for each ZN148 concentration. The slope of this plot will give the

observed inactivation rate constant (kobs).

Plot the kobs values against the corresponding ZN148 concentrations.

Fit the data to the following equation to determine kinact and KI: kobs = (kinact * [I]) / (KI +

[I]) where [I] is the inhibitor concentration.

The second-order rate constant, kinact/KI, represents the efficiency of enzyme

inactivation.

Analysis of Zinc Removal from MBLs by ZN148 using
ICP-MS
This protocol describes how to quantify the amount of zinc removed from an MBL by ZN148
using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

Materials:

Purified MBL enzyme (e.g., VIM-2, NDM-1) in a zinc-depleted buffer (e.g., Chelex-treated

HEPES)

ZN148 stock solution

Zinc-depleted buffer (e.g., 50 mM HEPES, pH 7.5, treated with Chelex resin)
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Centrifugal filter units (with a molecular weight cutoff appropriate to retain the MBL)

High-purity nitric acid (for sample digestion)

ICP-MS instrument

Procedure:

Sample Preparation:

Prepare a solution of the purified MBL in zinc-depleted buffer. The protein concentration

should be accurately determined.

Incubate the MBL solution with a molar excess of ZN148 (e.g., 5-10 fold molar excess) for

a defined period (e.g., 1-2 hours) at a controlled temperature.

As a control, prepare an identical MBL solution without ZN148.

Separate the MBL from the unbound ZN148 and removed zinc ions using a centrifugal

filter unit. Wash the retained MBL several times with zinc-depleted buffer to ensure

complete removal of unbound components.

Collect the final, washed MBL sample.

Sample Digestion:

Accurately measure the volume of the MBL samples (both treated and control).

Digest the protein samples by adding high-purity nitric acid and heating according to

standard protocols for protein digestion for ICP-MS analysis. This step is crucial to liberate

the zinc ions from the protein for accurate measurement.

ICP-MS Analysis:

Prepare a series of zinc standards of known concentrations to generate a calibration

curve.
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Analyze the digested MBL samples and the zinc standards using an ICP-MS instrument to

determine the concentration of zinc in each sample.

Data Analysis:

Using the calibration curve, determine the zinc concentration in the ZN148-treated and

control MBL samples.

Calculate the molar ratio of zinc to protein for both the control and the ZN148-treated

samples.

The difference in the zinc-to-protein molar ratio between the control and the treated

sample represents the amount of zinc removed by ZN148.

Determination of Meropenem MIC in Combination with
ZN148
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth

microdilution to determine the minimum inhibitory concentration (MIC) of meropenem in

combination with a fixed concentration of ZN148 against MBL-producing bacterial strains.[2][8]

[9]

Materials:

MBL-producing bacterial strains (e.g., clinical isolates of E. coli, K. pneumoniae)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Meropenem stock solution

ZN148 stock solution

Sterile 96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland

Procedure:
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Preparation of Reagents:

Prepare a working solution of ZN148 in CAMHB to achieve a final concentration of 50 µM

in all wells of the microtiter plate.[2]

Prepare a series of two-fold serial dilutions of meropenem in CAMHB containing 50 µM

ZN148. The concentration range should be appropriate to determine the MIC (e.g., from

128 µg/mL down to 0.06 µg/mL).

As a control, prepare a parallel set of meropenem dilutions in CAMHB without ZN148.

Inoculum Preparation:

From a fresh culture of the test organism, prepare a bacterial suspension in sterile saline

or CAMHB equivalent to a 0.5 McFarland standard.

Dilute this suspension to achieve a final inoculum density of approximately 5 x 105

CFU/mL in each well of the microtiter plate.

Assay Protocol:

Dispense the meropenem-ZN148 and meropenem-only solutions into the wells of the 96-

well plates.

Inoculate each well with the standardized bacterial suspension.

Include a growth control well (bacteria in CAMHB with 50 µM ZN148 but no meropenem)

and a sterility control well (uninoculated CAMHB with 50 µM ZN148).

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

MIC Determination:

After incubation, visually inspect the plates for bacterial growth. The MIC is defined as the

lowest concentration of meropenem that completely inhibits visible growth.

Compare the MIC of meropenem in the presence of ZN148 to the MIC of meropenem

alone to determine the fold-reduction in MIC and the synergistic effect of ZN148.
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Mandatory Visualization
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Caption: Mechanism of ZN148-mediated MBL inhibition and restoration of carbapenem activity.
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Caption: Experimental workflow for determining the time-dependent inhibition kinetics of MBLs

by ZN148.
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Start

Prepare 96-well plates:
- Meropenem serial dilutions

- With and without 50 µM ZN148

Prepare standardized bacterial inoculum
(0.5 McFarland)

Inoculate plates with bacteria

Incubate plates at 35°C for 16-20h

Read MICs:
- Lowest concentration with no visible growth

Compare MICs (Meropenem vs. Meropenem + ZN148)

End
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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of meropenem

with ZN148.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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